![molecular formula C20H26N2O4S2 B5890694 4-METHYL-N-{[1-(4-METHYLBENZENESULFONYL)PIPERIDIN-4-YL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B5890694.png)
4-METHYL-N-{[1-(4-METHYLBENZENESULFONYL)PIPERIDIN-4-YL]METHYL}BENZENE-1-SULFONAMIDE
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Overview
Description
4-METHYL-N-{[1-(4-METHYLBENZENESULFONYL)PIPERIDIN-4-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics and inhibitors. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{[1-(4-METHYLBENZENESULFONYL)PIPERIDIN-4-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as 4-methylbenzenesulfonyl chloride and piperidine.
Sulfonylation Reaction: The piperidine intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Final Coupling: The final step involves coupling the sulfonamide intermediate with another 4-methylbenzenesulfonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{[1-(4-METHYLBENZENESULFONYL)PIPERIDIN-4-YL]METHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-METHYL-N-{[1-(4-METHYLBENZENESULFONYL)PIPERIDIN-4-YL]METHYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of enzymes such as carbonic anhydrase and proteases.
Biological Studies: Employed in the study of protein-ligand interactions and receptor binding assays.
Industrial Applications: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{[1-(4-METHYLBENZENESULFONYL)PIPERIDIN-4-YL]METHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE
- 4-METHYL-N-(1-METHYL-2-OXO-2-PIPERIDIN-1-YL-ETHYL)-BENZENESULFONAMIDE
Uniqueness
4-METHYL-N-{[1-(4-METHYLBENZENESULFONYL)PIPERIDIN-4-YL]METHYL}BENZENE-1-SULFONAMIDE is unique due to its dual sulfonamide groups and piperidine ring, which confer specific binding properties and biological activities not commonly found in other sulfonamides .
Properties
IUPAC Name |
4-methyl-N-[[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-16-3-7-19(8-4-16)27(23,24)21-15-18-11-13-22(14-12-18)28(25,26)20-9-5-17(2)6-10-20/h3-10,18,21H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEAWNBJRROYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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